molecular formula C49H71N13O11 B14645475 Shpmp-angiotensin II CAS No. 53819-93-5

Shpmp-angiotensin II

Cat. No.: B14645475
CAS No.: 53819-93-5
M. Wt: 1018.2 g/mol
InChI Key: NDGCQRDOIWRPFJ-FNVUWGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin II is a peptide hormone critical in regulating blood pressure and fluid balance via the renin-angiotensin-aldosterone system (RAAS). Shpmp-angiotensin II, a synthetic analog or modified form of angiotensin II, is hypothesized to exhibit unique receptor-binding properties or enhanced stability compared to endogenous angiotensin II.

Properties

CAS No.

53819-93-5

Molecular Formula

C49H71N13O11

Molecular Weight

1018.2 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1

InChI Key

NDGCQRDOIWRPFJ-FNVUWGPDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the peptide is complete.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Shpmp-angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of this compound .

Scientific Research Applications

Shpmp-angiotensin II has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and inhibitors of angiotensin II include:

Compound Name Molecular Formula Molecular Weight Biological Activity Source
Angiotensin II (free acid) C₅₀H₇₁N₁₃O₁₂ 1046.2 Endogenous RAAS activator; binds AT1/AT2 receptors Literature
Angiotensin II (amide form) C₄₉H₆₉N₁₃O₁₁ 1031.1 Lower receptor affinity compared to free acid form Table II
Icariside II C₂₇H₃₀O₁₀ 514.5 Inhibits angiotensin II-induced inflammation; modulates RAAS pathways Product List
PKCε Translocation Inhibitor C₂₂H₁₇N₃O₄S 419.4 Blocks angiotensin II-mediated protein kinase C activation Product List
Anti-AGT (HPA001557) Polyclonal antibody N/A Neutralizes angiotensinogen (precursor to angiotensin II) in vitro Product List

Key Findings :

  • The free acid form of angiotensin II demonstrates higher receptor-binding efficacy than the amide form, as shown by antiangiotensin neutralization assays (P < 0.01) .
  • Synthetic compounds like Icariside II and PKCε inhibitors target downstream angiotensin II signaling pathways, offering alternative therapeutic strategies .
Clinical Efficacy Comparisons

Clinical studies comparing angiotensin II-targeting therapies reveal differences in outcomes:

Parameter Shpmp-Angiotensin II (Hypothetical) ARNI (Sacubitril/Valsartan) ACE Inhibitors (e.g., Lisinopril)
NT-Pro BNP Reduction Not reported Significant (P = 0.03) Moderate (P > 0.05)
Lactate Dehydrogenase (LDH) Not reported Lower (P = 0.036) No significant change
Hospitalization Duration Not reported 7.4 ± 1.93 days 8.07 ± 2.267 days
Mechanism of Action Receptor modulation Dual ARB/neprilysin inhibition ACE enzyme inhibition

Source : Comparative clinical trial data from .

Interpretation :

  • ARNIs (e.g., sacubitril/valsartan) outperform ACE inhibitors in reducing NT-Pro BNP and LDH levels, biomarkers linked to heart failure severity .
  • This compound’s hypothetical receptor-modulating properties may align with ARNI mechanisms but require empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.